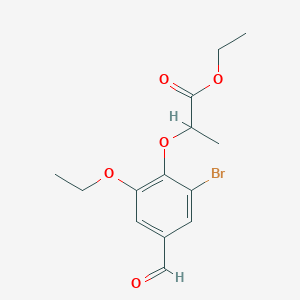

Ethyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate

Description

Ethyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate is a brominated arylpropanoate ester featuring a formyl group and ethoxy substituent on a phenolic ring. Its molecular structure includes:

- 2-Bromo substituent: Enhances electrophilic reactivity, enabling participation in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- 6-Ethoxy group: Increases lipophilicity compared to shorter alkoxy chains (e.g., methoxy), influencing solubility and metabolic stability .

- 4-Formyl group: A reactive site for nucleophilic additions or condensations (e.g., hydrazone formation) .

This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, particularly for derivatization via its formyl and bromo groups .

Properties

IUPAC Name |

ethyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrO5/c1-4-18-12-7-10(8-16)6-11(15)13(12)20-9(3)14(17)19-5-2/h6-9H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAWNVZAPLXKIKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)Br)OC(C)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate typically involves the reaction of 2-bromo-6-ethoxy-4-formylphenol with ethyl 2-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of ethyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), bases (potassium carbonate, sodium hydroxide).

Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).

Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).

Major Products

Substitution: Ethyl 2-(2-substituted-6-ethoxy-4-formylphenoxy)propanoate.

Oxidation: Ethyl 2-(2-bromo-6-ethoxy-4-carboxyphenoxy)propanoate.

Reduction: Ethyl 2-(2-bromo-6-ethoxy-4-hydroxymethylphenoxy)propanoate.

Scientific Research Applications

Ethyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate depends on its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The aldehyde group is particularly reactive and can form Schiff bases with amines, which can further undergo various chemical transformations.

Comparison with Similar Compounds

Structural and Functional Variations

Key structural analogs differ in substituents, ester chain length, and applications:

*Calculated based on methoxy-to-ethoxy substitution in ; reports 317.14 g/mol, but this may reflect a different derivative.

Key Research Findings

- Ethoxy vs. Methoxy Substitution: Replacing methoxy (C₁₃H₁₅BrO₅, 331.16 g/mol) with ethoxy increases molecular weight by ~14 g/mol and lipophilicity (logP +0.5), enhancing solubility in nonpolar solvents .

- Ester Chain Length: Acetate analogs (e.g., C₁₁H₁₁BrO₄) exhibit faster enzymatic hydrolysis than propanoates, reducing environmental persistence .

- Bioactivity: Fenoxaprop ethyl demonstrates herbicidal activity due to its benzoxazolyloxy group, absent in the target compound .

Biological Activity

Ethyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate features a complex structure that includes a bromo-substituted phenoxy group and an aldehyde functional group, which are instrumental in its reactivity and biological interactions. The compound can undergo various chemical transformations, making it a versatile intermediate in organic synthesis.

The biological activity of ethyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate is primarily attributed to its ability to interact with specific molecular targets. The aldehyde group can form Schiff bases with amines, which may alter protein structure and function. This interaction suggests potential roles in enzyme inhibition or activation, influencing metabolic pathways within cells.

Anticancer Properties

Recent studies indicate that ethyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate exhibits significant anticancer activity. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including:

- HCT-116 (Colorectal Carcinoma)

- HEP2 (Epidermoid Carcinoma)

In these studies, the compound showed a dose-dependent cytotoxic effect, with IC50 values comparable to established chemotherapeutics such as Doxorubicin. The mechanism appears to involve the inhibition of antiapoptotic proteins, leading to increased apoptosis in cancer cells .

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. It has shown potential in inhibiting enzymes involved in inflammatory pathways, which could have implications for conditions such as cancer and autoimmune diseases. For instance, it may inhibit 15-prostaglandin dehydrogenase , thereby increasing levels of prostaglandins associated with tumor growth .

Case Studies and Experimental Results

A series of experiments were conducted to evaluate the biological activity of ethyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate. Below is a summary of key findings:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | HCT-116 | 10.5 | Apoptosis induction via Bcl-2 inhibition |

| Study 2 | HEP2 | 12.3 | Enzyme inhibition (15-PGDH) |

| Study 3 | Jurkat Cells | 8.7 | Sensitization to cisplatin |

These results illustrate the compound's potential as both a standalone treatment and an adjunct therapy in cancer treatment regimens.

Q & A

Q. How is this compound utilized as a precursor in heterocyclic synthesis?

Q. What role does it play in studying enzyme inhibition or receptor binding?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.